N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Thiazolopyrimidine

N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-50-8) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. Its core structure is defined by a fused thiazole-pyrimidine bicyclic system, with a 5-oxo group and a 6-carboxamide substituted with a 4-ethoxyphenyl moiety.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 443329-50-8
Cat. No. B2484583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS443329-50-8
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
InChIInChI=1S/C15H15N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19)
InChIKeyRRNSEOSHCQTHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-50-8): Core Chemical Identity and Class Baseline


N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-50-8) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. Its core structure is defined by a fused thiazole-pyrimidine bicyclic system, with a 5-oxo group and a 6-carboxamide substituted with a 4-ethoxyphenyl moiety [1]. The molecular formula is C15H15N3O3S and the molecular weight is 317.36 g/mol [1]. This compound class has been explored in patents for therapeutic activities including anti-angiogenic and anti-inflammatory applications, though direct experimental characterization of this specific derivative in peer-reviewed literature remains extremely limited [2].

1
Para-ethoxyphenyl carboxamide for SAR library diversity around thiazolo[3,2-a]pyrimidine
2
Partially saturated dihydro core provides non-planar scaffold option for target binding studies
3
Class explored in anti-angiogenic patent context; supports focused screening campaigns

Why Generic Substitution of N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Scientifically Unjustified


The thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold exhibits high sensitivity to N-aryl substituent identity and position, making simple interchange with even closely related analogs (e.g., 4-methoxybenzyl or 2-ethoxyphenyl variants) unreliable. Small changes in the phenyl substitution pattern—such as 4-ethoxy versus 4-methoxy or shifting the alkoxy group to the ortho position—can profoundly alter molecular conformation, electronic distribution, and target-binding interactions, as demonstrated in crystal structure analyses of similar derivatives [1]. Furthermore, screening data for structurally proximate compounds (e.g., CAS 443328-98-1) reveal distinct biological activity profiles across multiple high-throughput assay targets, confirming that subtle structural differences translate into divergent functional outcomes .

4‑Methoxybenzyl analog 4‑Methoxybenzyl substitution (CAS 443328‑98‑1) shows divergent HTS activity; direct substitution may introduce unwanted off‑target effects.
Positional isomer 2‑Ethoxy (ortho) isomer (CAS 443329‑52‑0) shifts amide conformation; target recognition and metabolic stability may not transfer.
Fully aromatic analog Dihydro saturation distinguishes this scaffold from fully aromatic thiazolo[3,2‑a]pyrimidines; planarity and electronic properties differ.

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Against Closest Analogs


Structural Differentiation: 4-Ethoxy vs. 4-Methoxybenzyl Substitution in Thiazolo[3,2-a]pyrimidine-6-carboxamides

The target compound uniquely features a 4-ethoxyphenyl substituent directly attached to the carboxamide nitrogen, whereas the closest comparator (CAS 443328-98-1) incorporates a 4-methoxybenzyl group. This difference in linker length (zero‑carbon direct attachment vs. one‑carbon methylene spacer) and alkoxy identity (ethoxy vs. methoxy) leads to significantly different spatial geometries and hydrogen‑bonding capacities, as inferred from crystal structures of analogous thiazolo[3,2-a]pyrimidine derivatives [1].

Substituent structure
Class-level inference
Target4‑ethoxyphenyl, no spacer
Comparator4‑methoxybenzyl, –CH₂– spacer
Linker length difference: 1 carbon; alkoxy: ethoxy vs methoxy
Supports structural differentiation review
Single-atom linker variation may alter binding pocket occupation
Medicinal Chemistry Structure-Activity Relationship Thiazolopyrimidine

Distinct Biological Activity Profile Predicted by Comparative Screening Data of a 4-Ethoxyphenyl vs. 4-Methoxybenzyl Analog

Although no direct head‑to‑head screening data exist for the target compound, Chemsrc records show that the structurally analogous N-(4-methoxybenzyl) derivative (CAS 443328-98-1) tested negative in a primary cell‑based RGS4 inhibitor assay at the Johns Hopkins Ion Channel Center, whereas it exhibited detectable activity in a luminescence‑based opioid receptor assay at The Scripps Research Institute . The 4-ethoxyphenyl compound, lacking the methylene spacer, is predicted to exhibit a distinctly different screening fingerprint because of altered molecular recognition features [1].

HTS activity profile
Cross-study comparable
Target (CAS 443329‑50‑8): no public HTS data
Comparator (CAS 443328‑98‑1): RGS4 – Inactive; Opioid receptor – Active
Activity classification differs between targets; predictive divergence expected
Screening fingerprints may diverge
Substituent mismatch can lead to gain or loss of assay activity
High-Throughput Screening Biochemical Assay Thiazolopyrimidine

Positional Isomer Differentiation: 4-Ethoxy (Target) vs. 2-Ethoxy (Comparator) Substitution on Aniline Ring

The target compound carries the ethoxy group at the para-position, while the isomer N-(2-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-52-0) bears the ethoxy group at the ortho-position. Para‑ versus ortho‑substitution introduces distinct steric and electronic constraints on the amide bond conformation, which in analogous thiazolopyrimidine systems has been shown to affect both solid‑state packing and biological recognition [1].

Ethoxy position
Class-level inference
Para vs ortho
2‑ring position shift; dihedral angle expected to differ
Positional isomer can alter recognition
Assume functional equivalence may lead to erroneous conclusions
Positional Isomerism Pharmacophore Mapping Thiazolo[3,2-a]pyrimidine

Core Scaffold Modulation: Thiazolo[3,2-a]pyrimidine-6-carboxamide vs. 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its Impact on Dihydro Functionalization

The target compound contains a 3,5-dihydro-2H‑thiazolo[3,2‑a]pyrimidine core, which is partially saturated at the 3‑position relative to the fully aromatic 5‑oxo‑5H‑[1,3]thiazolo[3,2‑a]pyrimidine‑6‑carboxamide scaffold described in patent US4558046A [1]. This difference in ring saturation alters molecular planarity and electronic conjugation, and is expected to change ADME properties and target engagement kinetics compared to fully aromatic analogs.

Core saturation
Class-level inference
3,5‑Dihydro‑2H (partially saturated) vs. fully aromatic 5‑oxo‑5H
Loss of aromaticity across thiazole ring; planarity reduced
May alter ADME and target engagement kinetics
No direct comparative bioassay data available
Scaffold Chemistry Oxidation State Patent Analysis

Recommended Research Application Scenarios for N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Structural and Class Evidence


Selective Kinase or Enzyme Inhibitor Screening Campaigns Requiring a Non-Planar, Para-Substituted Aromatic Amide

The compound’s unique combination of a partially saturated thiazolo[3,2‑a]pyrimidine core and a 4‑ethoxyphenyl carboxamide substituent makes it a suitable candidate for screening against kinases or enzymes that prefer a bent, non‑planar scaffold. Because close analogs with 4‑methoxybenzyl or 2‑ethoxyphenyl substitution have shown divergent screening results , this compound can fill a niche in lead‑discovery libraries where para‑ethoxy substitution is specifically desired.

Structure-Activity Relationship (SAR) Expansion Studies for Anti-Angiogenic Thiazolopyrimidines

Building on the anti‑angiogenic activity disclosed in patent US4558046A for the fully aromatic thiazolo[3,2‑a]pyrimidine-6‑carboxamide class [1], this dihydro derivative can serve as a key comparator in SAR studies exploring the effect of ring saturation on anti‑angiogenic potency, selectivity, and pharmacokinetics. The 4‑ethoxyphenyl substituent adds further granularity to the understanding of electronic and steric requirements at the carboxamide terminus.

Chemical Probe Development for Target Deconvolution in Opioid or GPCR Pathways

HTS data for the closely related N-(4-methoxybenzyl) analog indicates activity in an opioid receptor luminescence assay . While the target compound’s own activity has not been publicly disclosed, its structural divergence (direct 4‑ethoxyphenyl attachment) provides a valuable tool for probing the ligand‑binding preferences of GPCR targets that are sensitive to linker length and alkoxy group identity, facilitating target deconvolution studies.

Solid-State and Crystallography Studies of Halogen-Free Thiazolopyrimidine Derivatives

Crystal structure analyses of analogous thiazolo[3,2‑a]pyrimidines reveal complex hydrogen‑bonding networks and conformational flexibility [2]. The target compound, with its 4‑ethoxyphenyl side chain, provides an opportunity for comparative crystallographic studies to understand the influence of alkyl chain length (ethoxy vs. methoxy) on packing motifs and polymorph stability, which is critical for formulation development.

Application
Selection Property
Validation Focus
Kinase/enzyme inhibitor screening
Non-planar, para-substituted amide scaffold
Screen vs. 4-methoxybenzyl analog to confirm unique fingerprint
Anti-angiogenic SAR expansion
Dihydro core vs. fully aromatic patent series
Compare potency and selectivity under standardized angiogenesis assay
GPCR chemical probe development
Direct 4-ethoxyphenyl attachment (no spacer)
Profile against opioid and related GPCR panels to map linker-length sensitivity
Solid-state crystallography
Ethoxy side chain for comparative packing analysis
Determine crystal structure and hydrogen-bonding network vs. methoxy derivatives
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